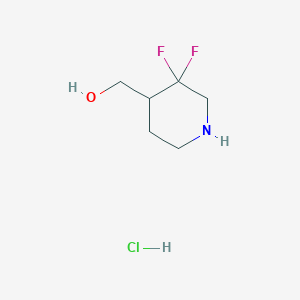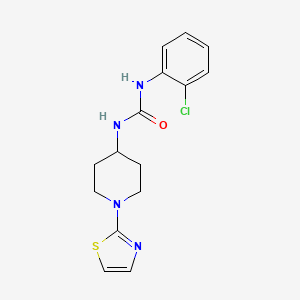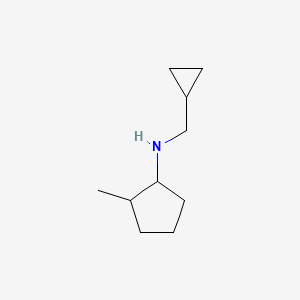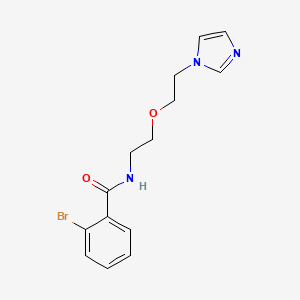
(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Selective Orexin-1 Receptor Antagonism
Research by Bonaventure et al. (2015) highlighted the potential of selective Orexin-1 receptor antagonists in attenuating stress-induced hyperarousal without inducing hypnotic effects. This implies the compound's therapeutic relevance in psychiatric disorders associated with stress or hyperarousal states, showcasing its significance in neuropsychopharmacology (Bonaventure et al., 2015).
Herbicidal Activities
A study by Luo et al. (2008) synthesized novel triazolinone derivatives with potential herbicidal activities, highlighting the importance of certain chemical scaffolds in developing agricultural chemicals. This research underscores the utility of complex organic molecules in targeting specific biological pathways in plants (Luo et al., 2008).
Antiproliferative and Antioxidant Activities
Perković et al. (2016) explored novel urea and bis-urea primaquine derivatives for their antiproliferative and antioxidant activities, particularly against cancer cell lines. This suggests the chemical's potential in oncology, especially in developing treatments targeting specific cancer types (Perković et al., 2016).
Antibacterial Properties
Dhokale et al. (2019) reported on the synthesis and antibacterial activity of novel quinazolinone derivatives, indicating the compound's utility in combating microbial infections. Such studies are crucial for the development of new antibiotics in response to growing antibiotic resistance (Dhokale et al., 2019).
Anticancer Activity and Blood Brain Barrier Penetration
Research by Sirisoma et al. (2009) identified a potent apoptosis inducer with high efficacy in cancer models and significant blood-brain barrier penetration, highlighting its potential as a novel anticancer agent. This underscores the importance of structural modifications in enhancing the therapeutic index of bioactive compounds (Sirisoma et al., 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea involves the condensation of 4-methoxyphenethylamine with 2-oxo-2,3-dihydroquinazoline-4-carbaldehyde to form an imine intermediate. The imine intermediate is then reacted with m-tolyl isocyanate to form the final product.", "Starting Materials": [ "4-methoxyphenethylamine", "2-oxo-2,3-dihydroquinazoline-4-carbaldehyde", "m-tolyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 4-methoxyphenethylamine with 2-oxo-2,3-dihydroquinazoline-4-carbaldehyde in the presence of a suitable solvent and a catalyst to form an imine intermediate.", "Step 2: Addition of m-tolyl isocyanate to the imine intermediate to form the final product.", "Step 3: Purification of the final product by recrystallization or chromatography." ] } | |
Número CAS |
942002-14-4 |
Fórmula molecular |
C25H24N4O3 |
Peso molecular |
428.492 |
Nombre IUPAC |
1-[3-[2-(4-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C25H24N4O3/c1-17-6-5-7-19(16-17)26-24(30)28-23-21-8-3-4-9-22(21)27-25(31)29(23)15-14-18-10-12-20(32-2)13-11-18/h3-13,16H,14-15H2,1-2H3,(H2,26,28,30) |
Clave InChI |
GJPNWKAQBQHPFC-WEMUOSSPSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCC4=CC=C(C=C4)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2643514.png)

![7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methyl-1-piperidinyl)methyl]purine-2,6-dione](/img/structure/B2643517.png)
![N-(5-chloro-2-methoxyphenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide](/img/structure/B2643519.png)
![1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B2643520.png)
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-benzylbenzoate](/img/structure/B2643521.png)
![N-(3-Oxaspiro[5.5]undecan-9-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2643525.png)
![N'-(3-Methylsulfanylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2643526.png)


